2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}aniline
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Overview
Description
The compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group. Aniline is industrially produced from nitrobenzene .
Molecular Structure Analysis
The molecular structure of “2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}aniline” would likely consist of a pyridine ring with a trifluoromethyl group and a chlorine atom attached, linked by a sulfanyl group to an aniline .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s lipophilicity, which could affect its solubility and reactivity .Scientific Research Applications
- Ubrogepant , a medication for acute migraine, incorporates this compound as a key building block in its synthesis . Ubrogepant targets calcitonin gene-related peptide (CGRP) receptors, providing relief from migraine attacks.
- Travoprost , a prostaglandin F receptor agonist used to treat glaucoma, involves 2-Chloro-5-(trifluoromethyl)aniline in its production. Travoprost reduces intraocular pressure by enhancing aqueous humor outflow.
- Researchers utilize 2-Chloro-5-(trifluoromethyl)aniline in chemical synthesis investigations . Its reactivity and unique structure make it valuable for creating novel compounds.
Pharmacology: Migraine Treatment
Glaucoma Medication: Travoprost Synthesis
Chemical Synthesis Studies
2-Chloro-5-(trifluoromethyl)aniline at Sigma-Aldrich 2,5-Dichloro-3-(trifluoromethyl)aniline at BenchChem 2-Fluoro-5-(trifluoromethyl)aniline at Sigma-Aldrich
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2S/c13-8-5-7(12(14,15)16)6-18-11(8)19-10-4-2-1-3-9(10)17/h1-6H,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEQBEJEISFMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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